molecular formula C16H15N5O B11471246 N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide

Cat. No.: B11471246
M. Wt: 293.32 g/mol
InChI Key: MWYHNBITLHHTGU-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzyl group, a pyridine ring, and a triazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Benzylation: The final step involves the benzylation of the triazole-pyridine intermediate using benzyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the triazole ring, converting it into a dihydrotriazole derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis.

    Material Science: It can be used in the synthesis of novel polymers and materials with specific properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Drug Development: It is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Medicine:

    Pharmaceuticals: The compound is investigated for its role in developing new drugs with improved efficacy and reduced side effects.

Industry:

    Agriculture: It can be used in the development of agrochemicals for pest control.

    Cosmetics: The compound is explored for its potential use in cosmetic formulations due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of metabolic pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

    N-benzyl-2-phenylpyridin-4-amine: This compound shares a similar benzyl and pyridine structure but differs in the presence of a phenyl group instead of a triazole ring.

    N-(pyridin-3-yl)acetamide: This compound lacks the benzyl and triazole groups, making it less complex but still useful in various applications.

Uniqueness: N-benzyl-2-[5-(pyridin-3-yl)-1H-1,2,4-triazol-3-yl]acetamide is unique due to the combination of its benzyl, pyridine, and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness allows for a broader range of applications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C16H15N5O

Molecular Weight

293.32 g/mol

IUPAC Name

N-benzyl-2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetamide

InChI

InChI=1S/C16H15N5O/c22-15(18-10-12-5-2-1-3-6-12)9-14-19-16(21-20-14)13-7-4-8-17-11-13/h1-8,11H,9-10H2,(H,18,22)(H,19,20,21)

InChI Key

MWYHNBITLHHTGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CN=CC=C3

Origin of Product

United States

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